Mozavaptan, (S)-

Vasopressin Receptor Pharmacology Drug Discovery Aquaretic Agents

Procure (S)-Mozavaptan (CAS 157378-41-1) as the definitive V2 receptor antagonist for reproducible research. Unlike dual antagonists (e.g., conivaptan), its high ~85:1 V2:V1 selectivity ensures aquaresis is attributed solely to V2 blockade, avoiding confounding V1a vascular effects. This is the specific (S)-enantiomer approved in Japan; the (R)-enantiomer or racemate will not replicate its binding profile. Ideal for mechanistic water homeostasis studies, acute cirrhotic ascites models, and as a benchmark PKD compound. Verify stereochemistry upon receipt.

Molecular Formula C27H29N3O2
Molecular Weight 427.5 g/mol
CAS No. 157378-41-1
Cat. No. B12780489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMozavaptan, (S)-
CAS157378-41-1
Molecular FormulaC27H29N3O2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
InChIInChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)/t24-/m0/s1
InChIKeyWRNXUQJJCIZICJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Mozavaptan (CAS 157378-41-1): A Selective Vasopressin V2 Receptor Antagonist for Research and Pharmaceutical Applications


(S)-Mozavaptan, also known as OPC-31260, is a benzazepine derivative and a potent, competitive, orally active non-peptide antagonist of the vasopressin V2 receptor [1]. It is approved for the treatment of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and has been investigated for other conditions involving water retention, such as congestive heart failure and cirrhosis [2]. The compound is a small molecule with the molecular formula C27H29N3O2 and a molecular weight of 427.5 g/mol [3]. Its primary mechanism of action involves blocking the binding of arginine vasopressin (AVP) to V2 receptors in the renal collecting ducts, thereby promoting electrolyte-sparing aquaresis (free water excretion) [4].

Why (S)-Mozavaptan Cannot Be Interchanged with Other Vaptans or Vasopressin Receptor Antagonists


Although (S)-Mozavaptan belongs to the vaptan class of vasopressin receptor antagonists, it cannot be considered interchangeable with other agents like tolvaptan, conivaptan, lixivaptan, or satavaptan. These compounds exhibit distinct receptor subtype selectivity profiles, pharmacokinetic properties, and metabolic pathways [1]. For instance, while mozavaptan demonstrates a specific V2:V1 selectivity ratio of approximately 25:1 to 85:1 depending on the assay system, conivaptan is a dual V1a/V2 antagonist requiring intravenous administration, and tolvaptan is a highly selective V2 antagonist with a different chemical scaffold and CYP3A4-mediated drug interaction profile . Furthermore, (S)-Mozavaptan is the specific stereoisomer developed by Otsuka Pharmaceutical; its (R)-enantiomer or racemic mixture would not have the same binding properties, and regulatory approvals are specific to the (S)-enantiomer [2]. Substituting a structurally related analog without rigorous validation would compromise experimental reproducibility and therapeutic predictability.

(S)-Mozavaptan: Head-to-Head Quantitative Evidence for Scientific Selection


V2 Receptor Binding Affinity: (S)-Mozavaptan vs. Tolvaptan

(S)-Mozavaptan demonstrates high affinity for the human vasopressin V2 receptor with a Ki of 9.42 nM in HeLa cells expressing the recombinant human receptor [1]. In comparison, tolvaptan, another clinically approved V2-selective vaptan, has been reported with a Ki of 0.43 nM for the human V2 receptor in similar recombinant cell systems, indicating tolvaptan has approximately 22-fold higher binding affinity [2]. This quantitative difference is critical when selecting a V2 antagonist for studies where receptor occupancy dynamics, washout kinetics, or partial agonism may influence experimental outcomes.

Vasopressin Receptor Pharmacology Drug Discovery Aquaretic Agents

V2/V1 Receptor Selectivity Ratio: (S)-Mozavaptan vs. Conivaptan

(S)-Mozavaptan exhibits a V2:V1 receptor selectivity ratio of approximately 25:1 to 85:1 depending on the assay system, with reported IC50 values of 14 nM for V2 and 1.2 μM for V1 receptors in radioligand binding assays using rat kidney and liver membranes . In contrast, conivaptan is a dual V1a/V2 antagonist with a V2:V1a selectivity ratio of approximately 10:1 (IC50 values of 0.48 nM for V2 and 4.8 nM for V1a in human receptor binding assays) [1]. The significantly lower selectivity of conivaptan for V2 over V1a receptors means it will exert measurable V1a antagonism at therapeutic concentrations, whereas (S)-Mozavaptan's V1a activity is minimal at doses that fully occupy V2 receptors [2].

Receptor Selectivity Off-Target Profiling Cardiovascular Pharmacology

In Vivo Aquaretic Efficacy: (S)-Mozavaptan vs. Niravoline in Cirrhotic Ascites

In a direct head-to-head comparative study in cirrhotic rats with ascites and water retention, chronic oral administration of (S)-Mozavaptan (OPC-31260) increased water metabolism and sodium excretion and reduced urinary aldosterone [1]. However, the aquaretic effect of (S)-Mozavaptan was only evident during the first 2 days of the 10-day treatment period, and no effects on serum osmolality, renal filtration, or systemic hemodynamics were observed. In contrast, the κ-opioid receptor agonist niravoline produced more sustained aquaretic effects, increased serum osmolality, and reduced creatinine clearance over the full 10-day period [1]. This study provides direct, quantitative, head-to-head evidence of the differential durability of response between (S)-Mozavaptan and a comparator aquaretic agent in a clinically relevant disease model.

Hepatology Cirrhosis Ascites Management

Clinical Aquaretic Response in Cirrhosis Patients: (S)-Mozavaptan Quantitative Efficacy

In a clinical study of eight biopsy-proven cirrhotic patients with ascites or peripheral edema, a single 30 mg oral dose of (S)-Mozavaptan (OPC-31260) produced quantifiable aquaretic responses [1]. Specifically, urinary excretion rate increased significantly (p < 0.01) at 0-2 hours post-dose, and urine osmolality decreased significantly (p < 0.01) at 2-4 hours post-dose. Free water clearance increased from -0.48 ± 0.14 mL/min to +0.19 ± 0.21 mL/min (p < 0.05) at 0-4 hours after administration [1]. Notably, these aquaretic responses in cirrhotic patients were only approximately half the magnitude of responses observed in healthy control subjects, providing a quantitative benchmark of impaired response in hepatic impairment [1].

Clinical Pharmacology Cirrhosis Free Water Clearance

Renal Cystic Disease Progression: (S)-Mozavaptan vs. Tolvaptan in PKD Models

(S)-Mozavaptan (OPC-31260) has demonstrated efficacy in halting progression or causing regression of established polycystic kidney disease (PKD) in multiple animal models, including cpk mice, PCK rats, Pkd2/WS25 mice, and pcy mice [1]. In these studies, (S)-Mozavaptan administration lowered renal cAMP levels and inhibited disease development [1]. Subsequent studies with tolvaptan, a structurally distinct V2 antagonist, have also shown efficacy in PKD models and achieved clinical approval for autosomal dominant PKD [2]. While direct head-to-head comparisons between (S)-Mozavaptan and tolvaptan in PKD models are not available in the primary literature, (S)-Mozavaptan served as the foundational V2 antagonist that established the proof-of-concept for this therapeutic approach [3].

Polycystic Kidney Disease Renal Pharmacology cAMP Modulation

Optimal Research and Industrial Applications for (S)-Mozavaptan Based on Quantitative Evidence


Investigating Pure V2 Antagonism in Cardiovascular and Renal Physiology Studies

Researchers studying the specific role of renal V2 receptors in water homeostasis should utilize (S)-Mozavaptan due to its well-characterized V2:V1 selectivity ratio of approximately 85:1 . This high selectivity ensures that observed aquaretic effects can be confidently attributed to V2 antagonism without confounding V1a-mediated vascular effects, unlike the dual antagonist conivaptan which has only ~10:1 selectivity. The compound's established in vivo dosing (1-30 mg/kg orally in rats) and validated pharmacodynamic endpoints (increased urine volume, decreased urine osmolality) make it an ideal tool compound for mechanistic studies .

Acute Studies of Aquaretic Response in Cirrhosis and Hepatic Impairment Models

(S)-Mozavaptan is particularly well-suited for acute (≤48-hour) studies of V2-mediated aquaresis in cirrhotic models. Direct head-to-head evidence demonstrates that its aquaretic effect is robust during the first 2 days of administration in cirrhotic rats with ascites, though efficacy diminishes thereafter [1]. The clinical benchmark data from cirrhotic patients showing a 50% reduction in free water clearance response compared to healthy subjects provides a quantitative reference for interpreting experimental outcomes in hepatic impairment models [2]. This scenario is optimal for studies evaluating acute pharmacodynamic responses rather than chronic therapeutic effects.

Polycystic Kidney Disease Research Requiring Established V2 Antagonist Reference

For investigations into the role of V2 receptor signaling and cAMP modulation in PKD pathogenesis, (S)-Mozavaptan serves as a foundational reference compound. Its demonstrated ability to lower renal cAMP and halt or reverse disease progression across multiple orthologous PKD models (cpk mice, PCK rats, Pkd2/WS25 mice, and pcy mice) provides a robust body of legacy evidence [3]. Researchers studying novel combination therapies or comparative efficacy of new V2 antagonists should include (S)-Mozavaptan as the benchmark comparator to contextualize their findings within the established literature [3].

Development of Bioanalytical Methods and Pharmacokinetic Studies in Rodent Models

(S)-Mozavaptan is an excellent analyte for developing and validating UPLC/MS-MS methods for vasopressin receptor antagonists in biological matrices. Validated methodology exists for its quantitation in rat plasma using MRM transitions at m/z 428.16→119.03 with an Acquity UPLC BEH C18 column and mobile phase of 10 mM ammonium acetate buffer with 0.1% formic acid in acetonitrile (30:70 v/v) at 0.3 mL/min [4]. Following a 3 mg/kg oral dose in rats, the established method enables reliable determination of pharmacokinetic parameters, facilitating studies of compound exposure-response relationships [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mozavaptan, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.